molecular formula C36H72O3 B14569829 14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL CAS No. 61745-94-6

14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL

Cat. No.: B14569829
CAS No.: 61745-94-6
M. Wt: 553.0 g/mol
InChI Key: QVEBJJZSRQFCKI-UHFFFAOYSA-N
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Description

14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and long alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL typically involves the formation of the dioxolane ring followed by the attachment of the nonadecyl and tetradecanol chains. The process may include:

    Formation of the Dioxolane Ring: This step involves the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Attachment of Alkyl Chains: The nonadecyl and tetradecanol chains are introduced through nucleophilic substitution reactions, often using alkyl halides as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides and nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it useful in studying membrane interactions and lipid biochemistry.

    Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and long alkyl chains allow the compound to interact with lipid membranes, influencing membrane fluidity and permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    14-Chloro-tetradecan-1-ol: Similar in structure but with a chlorine atom instead of the dioxolane ring.

    1-(1,3-Dioxolan-2-yl)-2-propanone: Contains the dioxolane ring but with different alkyl chains.

Uniqueness

14-(2-Nonadecyl-1,3-dioxolan-2-YL)tetradecan-1-OL is unique due to its combination of the dioxolane ring and long alkyl chains, which confer specific chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with lipid membranes.

Properties

CAS No.

61745-94-6

Molecular Formula

C36H72O3

Molecular Weight

553.0 g/mol

IUPAC Name

14-(2-nonadecyl-1,3-dioxolan-2-yl)tetradecan-1-ol

InChI

InChI=1S/C36H72O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-36(38-34-35-39-36)32-29-26-23-20-17-14-15-18-21-24-27-30-33-37/h37H,2-35H2,1H3

InChI Key

QVEBJJZSRQFCKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1(OCCO1)CCCCCCCCCCCCCCO

Origin of Product

United States

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